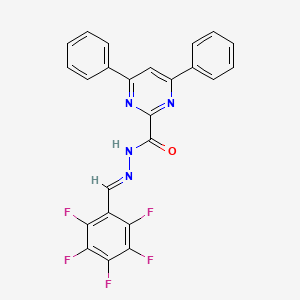

N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves complex reactions under controlled conditions. For instance, reactions involving pentafluorophenyl groups typically require careful handling due to the reactive nature of these groups. The synthesis process may involve multi-step reactions, including condensation, cyclization, and substitution reactions to achieve the desired molecular structure.

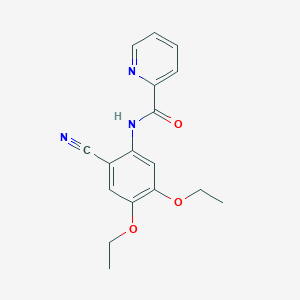

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is characterized by a pyrimidine ring substituted with various functional groups. The presence of pentafluorobenzylidene and diphenyl groups contributes to unique stereochemical and electronic properties. Studies such as those by Forbes, Beatty, and Smith (2001) have shown how the conformational properties of similar compounds are influenced by their substituents and overall molecular geometry (Forbes, Beatty, & Smith, 2001).

Wissenschaftliche Forschungsanwendungen

Conformational Characteristics

N-(pyrimidin-2-yl)pentafluorobenzamide, a compound structurally related to N'-(pentafluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide, demonstrates a unique cis amide bond conformation in the solid state, with the pyrimidyl nitrogen oriented towards the perfluorophenyl ring. This compound exhibits a mix of cis and trans rotamers in solution, influenced by solvent type, with the cis rotamer being entropically favored due to decreased solvation of aryl groups in this configuration (Forbes et al., 2001).

Photovoltaic Applications

Studies have shown the potential of pentafluorobenzyl groups in enhancing the performance of non-fullerene acceptors in polymer-based organic solar cells. This is significant considering the structural similarity between pentafluorobenzyl and the N'-(pentafluorobenzylidene) moiety in pyrimidinecarbohydrazide derivatives, suggesting potential applications in photovoltaic materials (Nazari et al., 2018).

Mass Spectrometry and Derivatization

Pentafluorobenzyl chloroformate, closely related to pentafluorobenzyl compounds, has been employed as a derivatization agent in mass spectrometry. This application is relevant for enhancing electron affinity and producing structurally significant fragmentation patterns, which may be extrapolated to the potential use of this compound in similar analytical contexts (Simpson et al., 1995).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13F5N4O/c25-18-15(19(26)21(28)22(29)20(18)27)12-30-33-24(34)23-31-16(13-7-3-1-4-8-13)11-17(32-23)14-9-5-2-6-10-14/h1-12H,(H,33,34)/b30-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZDUPXEWGIJU-PNQUVVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13F5N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-[(4-chlorophenyl)sulfonyl]-2,4-dimethyl-1H-imidazole](/img/structure/B5548137.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![2-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.5]decan-3-one](/img/structure/B5548173.png)

![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)